3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine
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Overview
Description
3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine is an intriguing compound with significant potential across a variety of scientific fields. Its unique structure combines a brominated pyridine ring with a tert-butylsulfinyl-substituted pyrrolidine moiety, resulting in a molecule with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Pyridine: : The synthesis begins with the bromination of pyridine to form 3-bromopyridine. Bromine is typically used as the brominating agent, and the reaction is carried out under controlled conditions to ensure selective bromination.
Formation of Pyrrolidine Moiety: : The next step involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of an appropriate 2-pyrrolidone derivative with tert-butanesulfinamide, followed by reduction.
Coupling Reaction: : The final step is the coupling of the brominated pyridine with the sulfinyl-substituted pyrrolidine. This step may require the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine would involve scaling up the aforementioned synthetic routes. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The bromine atom in 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine can undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Oxidation and Reduction: : The sulfinyl group can participate in oxidation and reduction reactions, offering a pathway to various derivatives.
Common Reagents and Conditions
Nucleophiles: : To facilitate substitution reactions, common nucleophiles such as amines or thiols can be used.
Oxidizing Agents: : Agents like hydrogen peroxide can be employed to oxidize the sulfinyl group.
Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Pyridines: : Depending on the nucleophile used, various substituted pyridines can be obtained.
Sulfonyl Derivatives: : Oxidation of the sulfinyl group can yield sulfonyl derivatives with distinct properties.
Scientific Research Applications
3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine has found applications in several fields:
Chemistry: : As a synthetic intermediate for the preparation of more complex molecules.
Biology: : Investigated for its potential as a bioactive compound in drug discovery.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine exerts its effects depends on its interaction with molecular targets. These interactions can include binding to specific enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets will vary based on the specific application being studied.
Comparison with Similar Compounds
3-bromo-5-pyrrolidin-2-ylpyridine: : Lacks the tert-butylsulfinyl group, resulting in different chemical reactivity and biological activity.
3-bromo-5-(tert-butylsulfinyl)pyridine: : Lacks the pyrrolidine ring, affecting its overall properties and applications.
3-bromo-5-((S)-1-((S)-tert-butylsulfinyl)pyrrolidin-2-yl)pyridine stands out due to its unique combination of functional groups, providing distinct advantages in synthetic versatility and potential biological activity.
Properties
IUPAC Name |
3-bromo-5-[(2S)-1-[(S)-tert-butylsulfinyl]pyrrolidin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OS/c1-13(2,3)18(17)16-6-4-5-12(16)10-7-11(14)9-15-8-10/h7-9,12H,4-6H2,1-3H3/t12-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNCTYJSBALWII-SGTLLEGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N1CCC[C@H]1C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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